![molecular formula C13H19N B13623693 3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)
3-[4-(Propan-2-yl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Propan-2-yl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-(propan-2-yl)phenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the 4-(propan-2-yl)phenyl group enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition of N-acylaziridines with alkenes, catalyzed by titanium, to form pyrrolidines . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs large-scale cyclization reactions using readily available starting materials. The use of catalytic systems, such as transition metals, can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Propan-2-yl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrrolidines, and various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
3-[4-(Propan-2-yl)phenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities
Mécanisme D'action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant pharmaceutical applications.
Pyrrolizine: A bicyclic compound with notable medicinal properties.
Uniqueness
3-[4-(Propan-2-yl)phenyl]pyrrolidine is unique due to the presence of the 4-(propan-2-yl)phenyl group, which enhances its pharmacological profile compared to other pyrrolidine derivatives. This substitution can lead to improved binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-(4-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-3-5-12(6-4-11)13-7-8-14-9-13/h3-6,10,13-14H,7-9H2,1-2H3 |
Clé InChI |
IJSSFALYJPSPMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


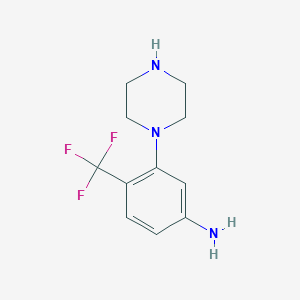
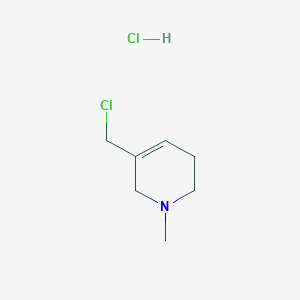
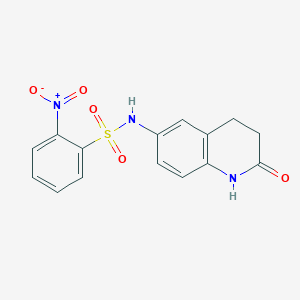
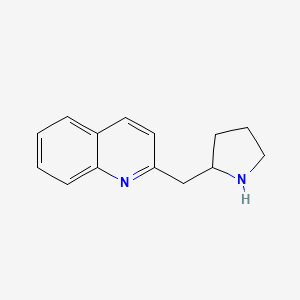
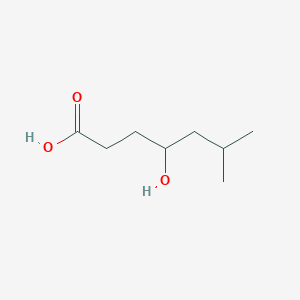
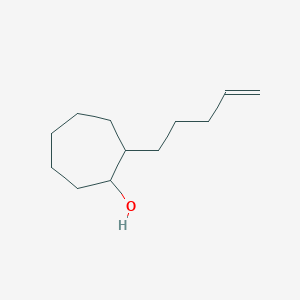
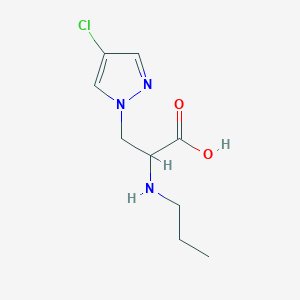
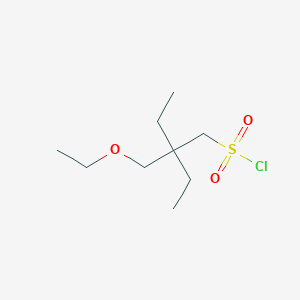
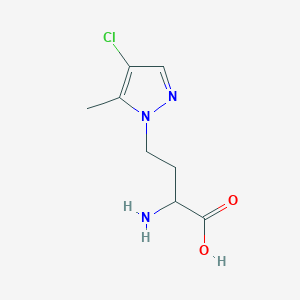

![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
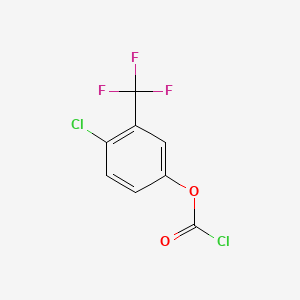
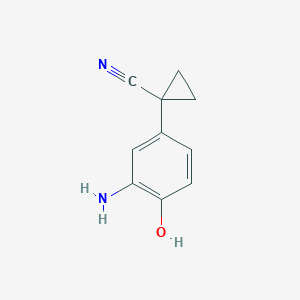
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
